molecular formula C27H42O3 B1255134 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione

14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione

Cat. No. B1255134
M. Wt: 414.6 g/mol
InChI Key: AJPPBYXIXOLGAV-QHKDMNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione is a cholestanoid.

Scientific Research Applications

Metabolic Pathways in Insects

  • Insect Metabolism : 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione was identified as a metabolic product in the prothoracic glands of Manduca sexta, the tobacco hornworm, highlighting its role in insect metabolic pathways (Bollenbacher et al., 1977).

Sterol Synthesis and Chemical Synthesis

  • Sterol Synthesis Intermediates : The compound serves as an intermediate in the chemical synthesis of sterols, which are crucial for cell membrane structure and signaling (Parish et al., 1977).
  • Synthesis of Oxygenated Sterols : Chemical synthesis of various derivatives of cholest-7-en-6-one, including 14alpha-hydroxycholest-7-en-6-one, provides insights into the synthesis of ecdysones, insect moulting hormones (Alston et al., 1976).

Microbial Biotransformation

  • Yeast Enzyme Studies : Yeast enzymes show the capability of producing various hydroxysteroid derivatives, including those related to 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione, providing insights into microbial transformations of steroids (Szentirmai et al., 1975).
  • Mycobacterium Transformations : Mycobacterium species can transform related compounds to produce methylsteroids, demonstrating the microbial conversion capabilities of steroids (Yan et al., 2000).

Steroid Crystallography and Structural Analysis

  • Crystal Structure Elucidation : Studies on the crystal structure of related steroidal compounds aid in understanding the detailed molecular configurations and properties of steroids like 14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione (Conner, 1977).

properties

Product Name

14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(5R,9R,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H42O3/c1-17(2)7-6-8-18(3)20-11-14-27(30)22-16-24(29)23-15-19(28)9-12-25(23,4)21(22)10-13-26(20,27)5/h16-18,20-21,23,30H,6-15H2,1-5H3/t18-,20-,21+,23+,25-,26-,27-/m1/s1

InChI Key

AJPPBYXIXOLGAV-QHKDMNIJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione
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14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione
Reactant of Route 3
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione
Reactant of Route 4
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione
Reactant of Route 5
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione
Reactant of Route 6
14alpha-Hydroxy-5beta-cholest-7-ene-3,6-dione

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